

# HCoV-NL63 genome sequencing and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An In-depth Technical Guide to Human Coronavirus NL63 (HCoV-NL63) Genome Sequencing and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the genomic analysis of Human Coronavirus NL63 (HCoV-NL63). It covers the fundamental genomic characteristics, detailed experimental protocols for sequencing, and the subsequent bioinformatics analysis pipelines.

## HCoV-NL63 Genomic Characteristics

HCoV-NL63 is an enveloped, positive-sense, single-stranded RNA virus belonging to the Alphacoronavirus genus.<sup>[1]</sup> Its genome is among the largest of RNA viruses, typically ranging from 27 to 33 kb.<sup>[2]</sup>

## Quantitative Genomic Data

The genomic features of HCoV-NL63 are summarized in the table below, providing a baseline for comparative genomic studies.

Feature	Value	Reference Strain	Citation
Genome Size	27,553 nucleotides	Amsterdam 1	[2][3]
27,538 nucleotides	CBJ 037	[1]	
27,538 nucleotides	Amsterdam 57	[4]	
27,550 nucleotides	Amsterdam 496	[4]	
27,516 - 27,544 nucleotides	ChinaGD01-05	[5]	
GC Content	34%	HCoV-NL63 (general)	[6]
Open Reading Frames (ORFs)	7	Amsterdam 1	[2][7]
Untranslated Regions (UTRs)	5' UTR: 286 nt, 3' UTR: 287 nt	CBJ 037	[1]

## Genomic Organization

The HCoV-NL63 genome has a conserved gene order: 5'-UTR - ORF1a/1b - Spike (S) - ORF3 - Envelope (E) - Membrane (M) - Nucleocapsid (N) - 3'-UTR.[1][2] The large ORF1a and ORF1b encode a polyprotein essential for RNA replication.[8] A -1 ribosomal frameshift at a pseudoknot structure is required to translate the complete ORF1ab polyprotein.[1][3] The structural proteins (S, E, M, and N) and a single accessory protein (ORF3) are encoded in the 3' end of the genome.[3][8]



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## Experimental Protocols

Detailed methodologies for the key experiments in HCoV-NL63 genome sequencing are outlined below.

## Viral Culture and Propagation

Successful sequencing begins with obtaining high-titer viral stocks.

- Cell Line: LLC-MK2 (monkey kidney epithelial cells) is a commonly used cell line for the propagation of HCoV-NL63.[\[9\]](#)[\[10\]](#)
- Protocol:
  - Inoculate LLC-MK2 cell monolayers with the clinical sample (e.g., nasopharyngeal aspirate).[\[8\]](#)
  - Incubate the cultures at 33°C in a humidified 5% CO<sub>2</sub> incubator, as replication of HCoV-NL63 can be attenuated at 37°C.[\[9\]](#)
  - Monitor the cells daily for the appearance of cytopathic effects (CPE).[\[9\]](#)
  - When CPE is widespread (e.g., >90%), harvest the virus by subjecting the culture to three freeze-thaw cycles.[\[11\]](#)
  - Clarify the supernatant by centrifugation to remove cell debris.[\[11\]](#)
  - Aliquot the viral supernatant and store at -80°C. Viral titers can be determined by plaque assay or TCID<sub>50</sub>.[\[11\]](#)

## RNA Extraction

High-quality viral RNA is crucial for successful sequencing.

- Recommended Kit: QIAGEN QIAmp Viral RNA Mini Kit or similar.[\[12\]](#)
- Protocol:
  - Extract viral RNA from the cultured virus supernatant or directly from clinical samples following the manufacturer's instructions.[\[11\]](#)[\[12\]](#)

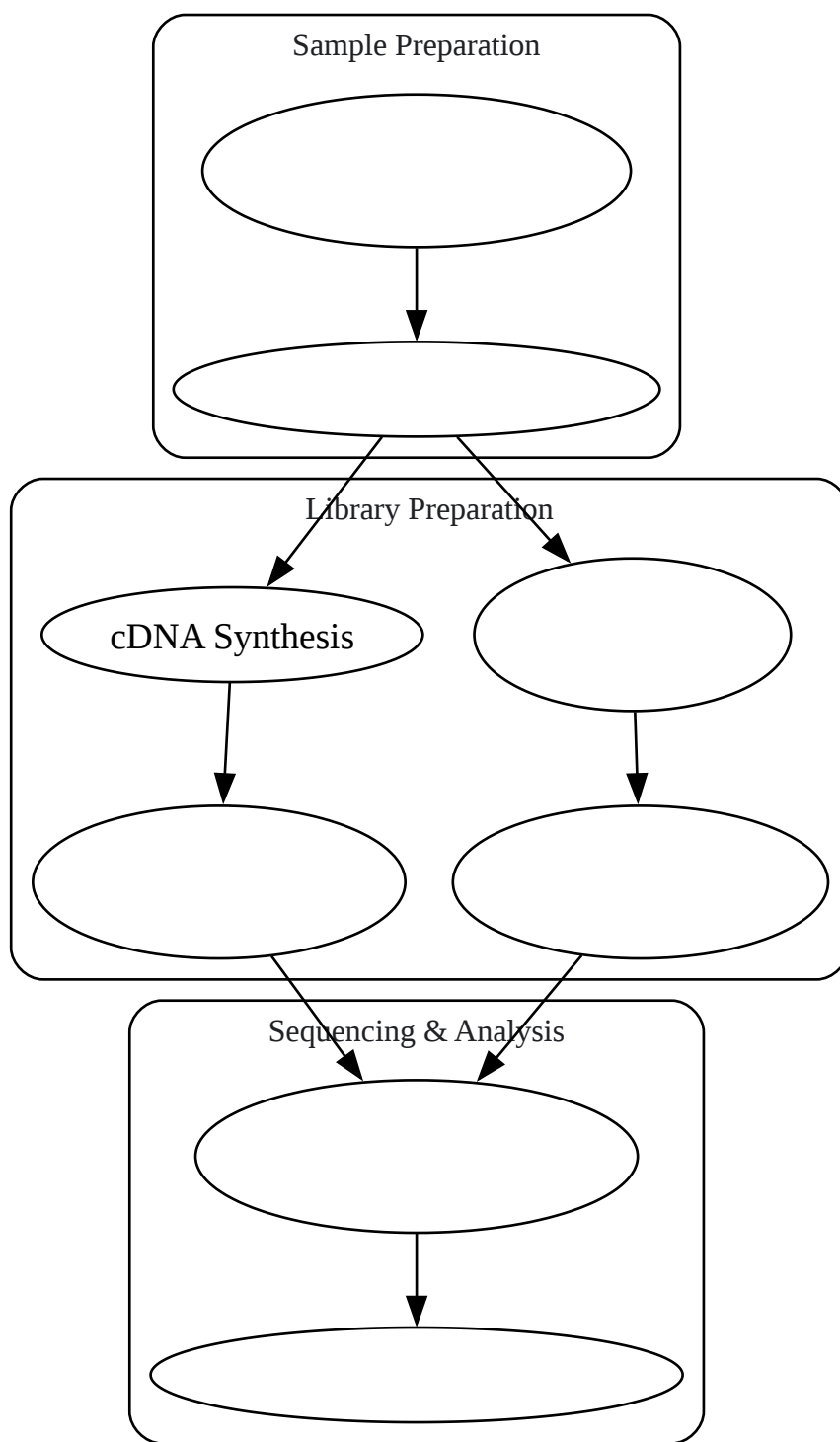
- The protocol typically involves lysis of the virus, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA.
- A DNase treatment step is recommended, especially for metatranscriptomic library preparations, to remove any contaminating DNA.[\[13\]](#)

## Next-Generation Sequencing (NGS) Library Preparation

Several strategies can be employed for preparing HCoV-NL63 RNA for sequencing.

- Total RNA Sequencing:
  - Method: This approach sequences all RNA in a sample, including host and viral RNA. It is useful for discovering novel viruses without prior knowledge of the infectious agent.[\[12\]](#)
  - Kit Example: TruSeq Stranded Total RNA Library Prep Gold kit.[\[12\]](#)
  - Workflow: Involves ribosomal RNA depletion (if host RNA is abundant), RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- Amplicon-Based Sequencing:
  - Method: This targeted approach uses multiplex PCR to amplify specific regions of the viral genome, which are then sequenced. It is cost-effective and works well with high-quality RNA.[\[14\]](#)
  - Protocol Example (ARTIC Protocol):
    - Synthesize cDNA from the extracted viral RNA.[\[14\]](#)
    - Perform multiplex PCR using two pools of primers designed to generate overlapping amplicons that cover the entire HCoV-NL63 genome.[\[14\]](#)
    - Combine the resulting amplicon pools.
    - Prepare a standard NGS library from the pooled amplicons.[\[14\]](#)
- Hybrid Capture-Enrichment:

- Method: This method uses biotinylated probes to capture and enrich for viral sequences from a standard NGS library. It is more tolerant of degraded RNA samples and can detect variants across the entire genome, including the termini.[\[14\]](#)
- Workflow:
  - Prepare a standard RNA sequencing library from the sample.[\[14\]](#)
  - Hybridize the library with biotin-labeled probes specific to the HCoV-NL63 genome.
  - Use streptavidin beads to pull down the probe-bound library fragments.
  - Wash the beads to remove non-target DNA.
  - Elute and amplify the enriched viral library for sequencing.[\[14\]](#)



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## Bioinformatics Analysis

Once sequencing data is generated, a robust bioinformatics pipeline is required for genome assembly, annotation, and further analysis.

## Genome Assembly and Annotation

- Quality Control: Raw sequencing reads are first assessed for quality, and low-quality bases and adapter sequences are trimmed.
- Assembly:
  - De novo assembly: Reads are assembled into contigs without a reference genome.[\[5\]](#)
  - Reference-guided mapping: Reads are aligned to a known HCoV-NL63 reference genome (e.g., GenBank accession NC\_005831).[\[15\]](#)
- Gap Closure: For de novo assemblies, gaps between contigs can be filled using Sanger sequencing of PCR products designed to span the gaps.[\[5\]](#)
- Annotation: The assembled genome is annotated to identify the locations of ORFs, UTRs, and other genomic features.

## Phylogenetic Analysis

Phylogenetic analysis is used to understand the evolutionary relationships between different HCoV-NL63 strains.

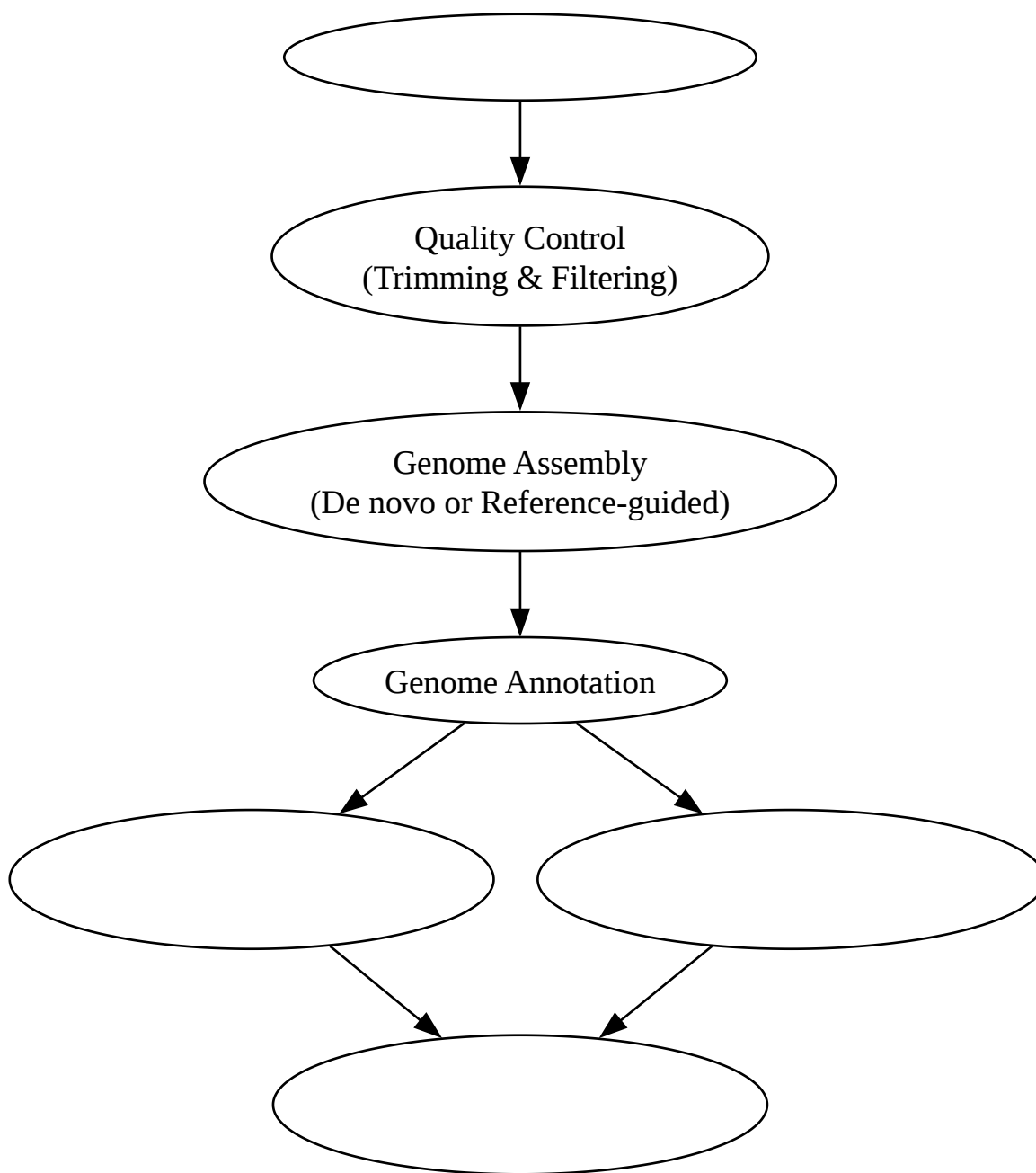
- Software: MEGA and PhyML are commonly used for phylogenetic analyses.[\[15\]](#)[\[16\]](#)
- Method:
  - Align the genome sequences of interest (full genomes or specific genes like S or ORF1ab) using an algorithm like MAFFT.[\[5\]](#)[\[17\]](#)
  - Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood.[\[15\]](#)[\[17\]](#)
  - Assess the statistical support for the tree topology using bootstrap resampling.[\[15\]](#)[\[17\]](#)

## Recombination Analysis

Recombination is a known evolutionary mechanism in coronaviruses.

- Software: SimPlot is a tool used to detect recombination events.[\[4\]](#)[\[18\]](#)
- Method:
  - A query sequence is compared to a set of potential parental sequences in a sliding window along the genome.
  - Similarity plots and bootscan analysis are generated to identify regions where the query sequence shows a significant shift in similarity from one parental sequence to another, which is indicative of a recombination event.[\[4\]](#)





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- To cite this document: BenchChem. [HCoV-NL63 genome sequencing and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#hcov-nl63-genome-sequencing-and-analysis]

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Address: 3281 E Guasti Rd  
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